molecular formula C16H16N4O4S3 B3016955 2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide CAS No. 496029-00-6

2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

Cat. No. B3016955
CAS RN: 496029-00-6
M. Wt: 424.51
InChI Key: AETDMLRFPJODJN-UHFFFAOYSA-N
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Description

The compound "2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide" is a structurally complex molecule that is likely to have biological activity given its similarity to other compounds with known antiviral properties. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated. These compounds include a pyrimidine ring linked to a phenyl ring via a thioacetamide bridge, which is a common feature in the molecules studied in the papers .

Synthesis Analysis

While the synthesis of the exact compound is not detailed in the provided papers, the related compounds discussed in the papers are synthesized with a focus on the formation of the thioacetamide bridge and the attachment of various substituents to the pyrimidine and phenyl rings. The synthesis likely involves multiple steps, including the formation of the pyrimidine ring, introduction of the thioacetamide linkage, and subsequent functionalization of the rings .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using crystallography and computational methods. These compounds exhibit a folded conformation around the methylene carbon atom of the thioacetamide bridge. The pyrimidine ring is inclined at various angles to the phenyl ring, which can influence the molecule's intermolecular interactions and potentially its biological activity. Intramolecular hydrogen bonding is also observed, which stabilizes the folded conformation .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compounds . However, the presence of functional groups such as the thioacetamide linkage and amino groups on the pyrimidine ring suggests that these compounds could participate in various chemical reactions, including hydrogen bonding and nucleophilic substitution, which could be relevant in their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds have been explored through computational methods, such as density functional theory (DFT). These studies provide insights into the electronic structure, vibrational spectra, and potential pharmacokinetic properties of the molecules. The vibrational spectroscopic signatures obtained from Raman and Fourier transform infrared spectroscopy, along with computational models, help in understanding the stability and reactivity of the compounds. The presence of intramolecular and intermolecular hydrogen bonds, as well as other non-covalent interactions, are crucial in determining the physical properties and could also influence the solubility, distribution, and overall pharmacokinetic profile of the compounds .

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • Studies have focused on the crystal structures of related compounds, revealing folded conformations and intramolecular hydrogen bonding that stabilize these conformations. This structural insight is critical for understanding the molecular interactions and designing compounds with specific biological activities (S. Subasri et al., 2016; S. Subasri et al., 2017).

Interaction with Biological Molecules

  • The binding interactions between similar compounds and bovine serum albumin (BSA) have been explored through fluorescence and UV–vis spectral studies. These interactions are important for understanding the bioavailability and pharmacokinetics of potential therapeutic agents (Fa-Yan Meng et al., 2012).

Synthesis and Chemical Reactions

  • Research has been conducted on the synthesis of thieno[2,3-d]pyrimidines, exploring the reactions under microwave irradiation, which highlights a method for creating derivatives of the compound . Such studies are crucial for the development of new materials and drugs with improved properties (A. Davoodnia et al., 2009).

Antimicrobial and Antitumor Activities

  • Synthesized derivatives have been evaluated for their antimicrobial activities against selected bacterial and fungal strains. This research contributes to the development of new antimicrobial agents with potential application in treating infections (J.J. Majithiya et al., 2022).

Drug Design and Molecular Docking

  • The antiviral potential of related compounds has been investigated through molecular docking against SARS-CoV-2 protein, providing insights into designing molecules with potential COVID-19 therapeutic applications (S. Mary et al., 2020).

properties

IUPAC Name

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S3/c1-8-9(2)26-15-13(8)14(22)19-16(20-15)25-7-12(21)18-10-3-5-11(6-4-10)27(17,23)24/h3-6H,7H2,1-2H3,(H,18,21)(H2,17,23,24)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETDMLRFPJODJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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